![molecular formula C9H7Cl2N3O B1463907 [1-(2,5-ジクロロフェニル)トリアゾール-4-イル]メタノール CAS No. 1249864-90-1](/img/structure/B1463907.png)
[1-(2,5-ジクロロフェニル)トリアゾール-4-イル]メタノール
説明
[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is a useful research compound. Its molecular formula is C9H7Cl2N3O and its molecular weight is 244.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤
[1-(2,5-ジクロロフェニル)トリアゾール-4-イル]メタノールを含むトリアゾール誘導体は、有望な抗がん剤として合成され、評価されてきました . これらの化合物は、MCF-7、HeLa、A549を含むさまざまなヒトがん細胞株に対して有望な細胞毒性を示しました . これらの化合物の安全性は、正常細胞株であるMRC-5でも評価され、合成された化合物のほとんどは、正常細胞と細胞毒性のあるがん細胞株に対して適切な選択性を示しました .
抗結核剤
トリアゾール誘導体は、潜在的な抗結核物質として合成され、割り当てられてきました . in vitro試験は、M. tuberculosis H 37 Ra、M. phlei、M. smegmatis、およびM. timereck に対して行われました。 その結果、これらの化合物の抗結核の可能性が明確に確認されました .
抗真菌活性
[1-(2,5-ジクロロフェニル)トリアゾール-4-イル]メタノールを含むトリアゾール誘導体は、抗真菌活性について研究されてきました .
分子ドッキング研究
分子ドッキング研究は、抗菌活性を有する分子標的であるミコバクテリウム・ツベルクローシスシトクロムP450 CYP121酵素を使用して、調査されたすべての化合物について行われました .
作用機序
Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional insights.
: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Read more
生化学分析
Biochemical Properties
[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various substances . Additionally, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can bind to proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.
Cellular Effects
The effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to their inhibition or activation . For example, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing their substrates, thereby altering the metabolic pathways in which they are involved. Additionally, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important for assessing the potential therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, the inhibition of cytochrome P450 enzymes by [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol can alter the metabolism of drugs and other xenobiotics, impacting their pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within cells can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol within these compartments can affect its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
[1-(2,5-dichlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRAYFYLCHSFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


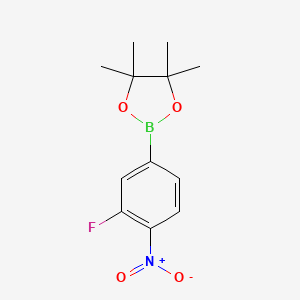
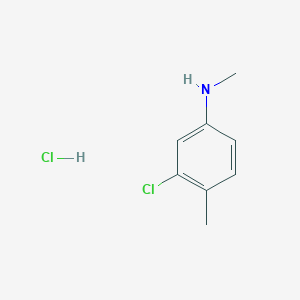
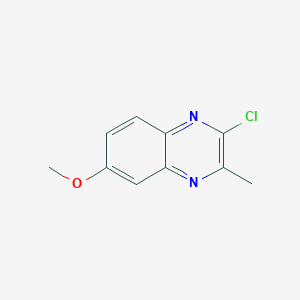
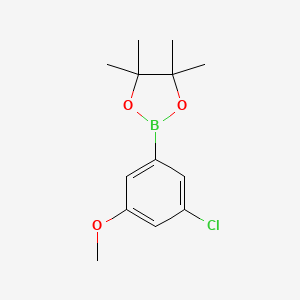

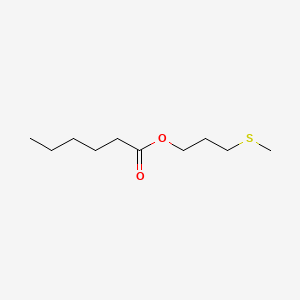
![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)

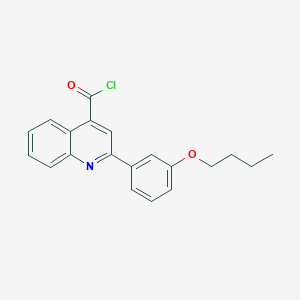


![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)

